molecular formula C14H8F2O4 B6406258 4-(5-Carboxy-2-fluorophenyl)-3-fluorobenzoic acid, 95% CAS No. 1261949-70-5

4-(5-Carboxy-2-fluorophenyl)-3-fluorobenzoic acid, 95%

Cat. No.: B6406258
CAS No.: 1261949-70-5
M. Wt: 278.21 g/mol
InChI Key: MIEMAWDSBZRUOP-UHFFFAOYSA-N
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Description

4-(5-Carboxy-2-fluorophenyl)-3-fluorobenzoic acid, abbreviated as 4-(5-CFPBA), is a chemical compound that is widely used in scientific research. It is a fluorinated carboxylic acid that has a wide range of applications in the lab, particularly in the field of biochemistry. This compound has been used to study the biochemical and physiological effects of various drugs, as well as to investigate the mechanism of action of such compounds.

Scientific Research Applications

4-(5-CFPBA) is widely used in scientific research, particularly in the field of biochemistry. It has been used to study the biochemical and physiological effects of various drugs, as well as to investigate the mechanism of action of such compounds. It has also been used to study the interaction of drugs with their receptors, as well as to study the effects of drugs on enzyme activity.

Mechanism of Action

The mechanism of action of 4-(5-CFPBA) is not fully understood. However, it is believed that it binds to certain receptors in the body, which then activates certain biochemical pathways. This activation of biochemical pathways leads to the desired effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(5-CFPBA) depend on the application. It has been shown to have anti-inflammatory, anti-bacterial, and anti-viral effects. It has also been shown to have an analgesic effect, which can be used to treat pain. In addition, it has been shown to have an anti-oxidant effect, which can be used to protect cells from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(5-CFPBA) in lab experiments include its availability, low cost, and ease of use. It is also relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of using this compound is that it has a relatively short half-life, which means that it must be used quickly after synthesis.

Future Directions

The potential future directions of 4-(5-CFPBA) research include further investigation into its mechanism of action, as well as its potential applications in the treatment of various diseases. Additionally, further research could be conducted into the potential toxicity of the compound and its effects on the environment. In addition, further research could be conducted into the potential synergistic effects of the compound with other drugs or compounds. Finally, further research could be conducted into the potential use of the compound as a drug delivery system.

Synthesis Methods

4-(5-CFPBA) can be synthesized through a two-step process. The first step involves the reaction of 5-fluorobenzoic acid with 4-fluorophenol in the presence of a base catalyst. This reaction yields the desired product, 4-(5-CFPBA), and a by-product, 4-fluorobenzoic acid. The second step involves the purification of the product through recrystallization.

Properties

IUPAC Name

4-(5-carboxy-2-fluorophenyl)-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2O4/c15-11-4-2-7(13(17)18)5-10(11)9-3-1-8(14(19)20)6-12(9)16/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEMAWDSBZRUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690959
Record name 2',6-Difluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261949-70-5
Record name 2',6-Difluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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